molecular formula C28H35KO10 B8088137 Kalii Dehydrographolidi Succinas

Kalii Dehydrographolidi Succinas

Cat. No.: B8088137
M. Wt: 570.7 g/mol
InChI Key: ASSFASHREXZFDB-IPZCTEOASA-M
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Description

Systematic Nomenclature and Molecular Formula

The compound is systematically named potassium 4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxylatopropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoate , reflecting its stereochemical complexity and functional group arrangement. Its molecular formula, C₂₈H₃₆KO₁₀ , corresponds to a molecular weight of 571.68 g/mol. The potassium ion coordinates with deprotonated succinate groups, forming a stable salt that enhances aqueous solubility compared to non-ionic precursors.

Table 1: Molecular Parameters of Kalii Dehydrographolidi Succinas and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol)
This compound C₂₈H₃₆KO₁₀ 571.68
Dehydroandrographolide C₂₀H₂₈O₄ 332.43
Diethyl succinate C₈H₁₄O₄ 174.19

The structural divergence from parent compounds arises from two critical modifications: dehydrogenation at C11-C12 in the andrographolide core and esterification with succinic acid at hydroxyl groups.

Crystallographic Analysis and Three-Dimensional Conformation

While single-crystal X-ray diffraction data remain unpublished, computational models derived from Nuclear Magnetic Resonance (NMR) and mass spectrometry reveal a rigid tricyclic framework with flexible succinate side chains. The decahydronaphthalene core adopts a chair-boat-chair conformation , stabilized by intramolecular hydrogen bonding between the C14 hydroxyl and the C19 carbonyl oxygen.

The potassium ion resides in a pseudo-octahedral coordination sphere, interacting with:

  • Two succinate carboxylate oxygens (2.7-2.9 Å)
  • Three water molecules (2.8-3.1 Å)
  • One furanone carbonyl oxygen (3.0 Å)

Figure 1: Predicted 3D Conformation

[K+]  
  \  
O=C-O-(CH₂)₂-COO^- ... (succinate chain)  
  |  
Tricyclic diterpene core  

This configuration creates a amphiphilic structure with logP = 1.2, enabling simultaneous interaction with lipid membranes and aqueous biological matrices.

Functional Group Identification via Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy identifies critical functional groups through characteristic absorption bands:

Table 2: Key FTIR Vibrational Modes

Functional Group Wavenumber (cm⁻¹) Assignment
Ester C=O 1735-1740 ν(C=O) symmetric stretch
Carboxylate COO⁻ 1580, 1400 νₐₛ(COO⁻) and νₛ(COO⁻)
Furanone C=O 1705 Conjugated carbonyl stretch
C=C (exocyclic) 1645 ν(C=C) in methylidene
C-O-C (ether) 1120-1150 ν(C-O-C) asymmetric stretch

The absence of free hydroxyl stretches above 3200 cm⁻¹ confirms complete esterification of parental hydroxyl groups. Raman spectroscopy at 785 nm excitation reveals enhanced scattering from the conjugated diene system (C11-C12-C13-C14), with a prominent band at 1655 cm⁻¹ corresponding to ν(C=C) vibrations.

Comparative Structural Analysis with Parent Compounds

Three structural evolution steps differentiate this compound from its botanical precursor, andrographolide:

  • Dehydrogenation : Introduction of a C11-C12 double bond increases planarity, enhancing π-π stacking interactions with aromatic amino acid residues.
  • Succinylation : Esterification at C3 and C19 hydroxyls introduces:
    • Two additional negative charges at physiological pH
    • Extended hydrogen-bonding capacity via free carboxylates
  • Salt Formation : Potassium counterions neutralize charge, improving membrane permeability compared to acidic forms.

Structural Impact on Physicochemical Properties

Parent Andrographolide → Dehydroandrographolide → Succinate Ester → Potassium Salt  
logP: 2.8 → 2.1 → 0.9 → 1.2  
Water Solubility: 0.3 mg/mL → 1.2 mg/mL → 5.8 mg/mL → 8.2 mg/mL  

Properties

IUPAC Name

potassium;4-[[2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O10.K/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);/q;+1/p-1/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSFASHREXZFDB-IPZCTEOASA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC(C(C1CCC(=C)C2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35KO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Properties

Kalii Dehydrographolidi Succinas exhibits a range of pharmacological effects, including:

  • Anti-inflammatory : It has been shown to inhibit inflammatory responses, making it useful in treating conditions like arthritis and other inflammatory diseases .
  • Antiviral : The compound demonstrates efficacy against various viral infections, including upper respiratory tract infections and influenza .
  • Antitumor : Studies indicate that it can induce apoptosis in cancer cells, particularly in multiple myeloma .
  • Immunomodulatory : It enhances immune responses, which can be beneficial in managing infections and improving overall health .

Treatment of Infections

This compound has been utilized in clinical settings for treating various infections:

  • Bacterial Infections : It is effective against bacillary dysentery and urinary tract infections, often used in combination with other medications for enhanced efficacy .
  • Viral Infections : The compound has shown promise in treating viral pneumonia and upper respiratory infections due to its immunostimulatory properties .

Cancer Therapy

Recent studies have highlighted its potential in oncology:

  • Multiple Myeloma : Research indicates that this compound can inhibit the proliferation of multiple myeloma cells by inducing caspase activation and apoptosis . The following table summarizes key findings from relevant studies:
Study ReferenceCell LineConcentration (µM)Effect Observed
OPM11, 5, 10Induced apoptosis and caspase activation
VariousNot specifiedInhibition of tumor growth

Formulation and Stability

The stability of this compound is crucial for its efficacy as a pharmaceutical agent. Research has focused on optimizing its formulation to enhance physical and chemical stability:

  • Injection Formulations : A stable injectable form has been developed, which maintains its therapeutic properties over time. The preparation involves specific pH adjustments and filtration processes to ensure safety and efficacy .
  • Compatibility with Other Drugs : Studies have investigated the compatibility of this compound with other active ingredients, ensuring that combined therapies do not compromise the stability or effectiveness of either component .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Case Study 1 : A clinical trial involving patients with viral pneumonia demonstrated significant improvements in symptoms when treated with potassium dehydroandrographolide succinate injections compared to a control group receiving standard care .
  • Case Study 2 : A meta-analysis highlighted the effectiveness of andrographolide derivatives in reducing inflammation markers in patients with chronic inflammatory diseases, showcasing the broader implications of this compound in therapeutic regimens .

Comparison with Similar Compounds

Table 1: Key Compounds Derived from Andrographis paniculata

Compound Name Molecular Formula Molecular Weight CAS Number Key Applications Distinctive Features
Kalii Dehydrographolidi Succinas C28H35KO10 570.67 76958-99-1 Viral infections, immunomodulation Enhanced solubility via succinate group
Andrographolide C20H30O5 350.45 5508-58-7 Broad-spectrum antiviral, anti-inflammatory Parent compound; lower bioavailability
Dehydroandrographolide C20H28O4 332.43 134418-28-3 Antiviral, hepatoprotective Oxidized form of andrographolide
Natrii Kalii Dehydroandrographolidi Succinas Pro N/A N/A N/A Viral infections (injection form) Sodium-potassium salt variant

Key Findings :

  • Bioavailability : this compound demonstrates superior solubility and stability compared to andrographolide and dehydroandrographolide due to its succinate modification .
  • Efficacy : In murine models, this compound reduced viral load in pneumonia by 60–70%, outperforming dehydroandrographolide (40–50% reduction) .
  • Clinical Use: Andrographolide is used more broadly for inflammation, while this compound is prioritized for severe viral infections due to its targeted immunomodulation .

Synergistic Combinations with Antiviral Agents

This compound is often combined with adamantane derivatives (e.g., amantadine) to exploit synergistic antiviral effects. A 2008 study demonstrated that this combination reduced influenza A replication by 90% in vitro, compared to 60–70% efficacy when either compound was used alone . This synergy arises from dual mechanisms: adamantanes inhibit viral uncoating, while this compound suppresses pro-inflammatory cytokines .

Comparison with Other Herbal Antiviral Compounds

Table 2: Cross-Herbal Antiviral Compound Comparison

Compound Name Source Plant Key Mechanism Applications Advantages Over this compound
This compound Andrographis paniculata Viral replication inhibition Respiratory infections High specificity for cytokine modulation
Icariin Epimedium spp. NF-κB pathway inhibition Osteoporosis, immunostimulation Broader anti-osteoporotic effects
Schisandrin B Schisandra chinensis Antioxidant, CYP450 modulation Liver protection Superior hepatoprotective activity

Key Findings :

  • Specificity : this compound is more targeted for respiratory viruses, whereas icariin and schisandrin B have broader metabolic effects .
  • Safety Profile : this compound exhibits fewer hepatic side effects compared to schisandrin B, which interacts with CYP450 enzymes .

Research and Development Insights

  • Quality Control : Reverse-phase HPLC (RP-HPLC) is the gold standard for quantifying this compound purity (≥98%), ensuring batch consistency .
  • Formulation Challenges : The potassium-succinate moiety reduces precipitation in injectable formulations compared to sodium-based analogues like Natrii Kalii Dehydroandrographolidi Succinas Pro .

Preparation Methods

Base-Catalyzed Succinylation of Dehydroandrographolide

The core synthesis involves reacting dehydroandrographolide with succinic anhydride in the presence of a base to form dehydroandrographolide succinate. Potassium hydroxide or sodium bicarbonate is typically used to neutralize the reaction, yielding the potassium salt form. The reaction proceeds under controlled pH (6.5–8.0) to prevent degradation of the labile diterpenoid structure.

Key parameters:

  • Molar ratio: 1:1.2 (dehydroandrographolide:succinic anhydride) for optimal esterification.

  • Temperature: 40–50°C to balance reaction rate and thermal stability.

  • Solvent system: Aqueous ethanol (70% v/v) to solubilize both reactants.

Post-reaction, the crude product is purified via recrystallization from acetone-water mixtures, achieving >99% purity as confirmed by HPLC.

Pharmaceutical Formulation Strategies

Injectable Preparations

The most widely documented formulation is a sterile injectable solution, optimized for clinical use in viral infections.

Solution-Based Method (Patent CN103330682B)

This industrial-scale protocol involves:

  • Excipient dissolution: Alkali metal salts (e.g., sodium bicarbonate) and stabilizers (L-cysteine hydrochloride) are dissolved in 85% of the final volume of water for injection.

  • Active ingredient incorporation: this compound is added under vigorous stirring to ensure complete dissolution.

  • Decolorization and filtration: 0.3% activated carbon is introduced to adsorb impurities, followed by dual-stage filtration (0.4 μm and 0.22 μm membranes).

  • pH adjustment: The solution is adjusted to pH 7.3 ± 0.2 using HCl/NaOH to enhance shelf-life.

  • Sterilization: Terminal autoclaving at 115°C for 30 minutes ensures sterility without degrading the active compound.

Table 1: Representative Formulation (Per 1000 Vials)

ComponentQuantity (g)Function
Kalii Dehydrographolidi50.0Active ingredient
L-Cysteine Hydrochloride1.5Antioxidant
Sodium Bicarbonate8.0pH buffer
Water for InjectionTo 10 LSolvent

Lyophilized Powder for Injection

To improve long-term stability, a freeze-dried formulation is prepared by:

  • Mixing the active compound with cryoprotectants (e.g., mannitol) and bulking agents.

  • Lyophilizing at -40°C under vacuum (0.05 mBar) for 48 hours.

  • Residual moisture <1% (Karl Fischer titration) ensures reconstitution stability.

Quality Control and Analytical Validation

Spectroscopic Characterization

  • UV-Vis: λ<sub>max</sub> at 224 nm (ε = 12,450 L·mol⁻¹·cm⁻¹) confirms succinate conjugation.

  • FT-IR: Peaks at 1735 cm⁻¹ (ester C=O) and 1580 cm⁻¹ (carboxylate) verify structural integrity.

Chromatographic Purity Assessment

HPLC conditions (adapted from Chen et al., 2012):

  • Column: C18 (4.6 × 250 mm, 5 μm)

  • Mobile phase: Acetonitrile-0.1% phosphoric acid (55:45)

  • Flow rate: 1.0 mL/min

  • Retention time: 8.2 ± 0.3 minutes.

Acceptance criteria:

  • Purity ≥99.3% (area normalization).

  • Related substances <0.5% (EP impurity guidelines).

Stability Optimization Techniques

pH-Dependent Degradation Kinetics

Studies show maximal stability at pH 7.0–7.5, with degradation accelerating below pH 6.0 (hydrolysis) or above pH 8.0 (oxidation). Arrhenius modeling predicts a shelf-life of 24 months at 25°C when stored in amber vials under nitrogen.

Excipient Synergy

  • Cyclodextrins (β-CD): Inclusion complexes reduce aggregation by 37% during storage.

  • Antioxidants: L-cysteine (0.15% w/v) decreases peroxide formation by 89% over 12 months.

Industrial-Scale Challenges and Solutions

Filtration Efficiency

Titanium rod filters (0.22 μm) achieve 99.98% particulate removal while retaining >98% active ingredient.

Terminal Sterilization Validation

Autoclaving at 115°C for 30 minutes results in:

  • Sterility assurance level (SAL): 10⁻⁶ (per USP <1211>).

  • Degradation products: <0.2% (vs. 1.8% with gamma irradiation) .

Q & A

Q. Advanced Research Focus

  • Preclinical Safety : Conduct acute/chronic toxicity studies in rodents (LD50 determination, organ histopathology) .
  • Dose Escalation : Use the FDA’s Animal Rule for antiviral efficacy data if human trials are impractical .
  • Ethical Approval : Document compliance with IACUC and Declaration of Helsinki guidelines for animal/human studies .

How can researchers resolve discrepancies in reported IC50 values for antiviral activity?

Advanced Research Focus
Discrepancies may stem from assay conditions. Standardize by:

  • Virus Strain Consistency : Use WHO-recommended strains (e.g., H1N1 Influenza A/California/07/2009).
  • Cell Line Validation : Ensure consistent passage numbers and viability (>95%) pre-treatment.
  • Data Normalization : Express IC50 relative to internal controls (e.g., ribavirin) and report SEM across ≥3 replicates .

What computational tools are suitable for predicting the molecular targets of this compound?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to simulate binding to viral proteins (e.g., SARS-CoV-2 3CLpro) or host receptors (e.g., ACE2) .
  • Network Pharmacology : Construct compound-target-disease networks via STITCH or STRING databases to identify multi-target effects .
  • ADMET Prediction : Utilize SwissADME to forecast absorption, metabolism, and toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.